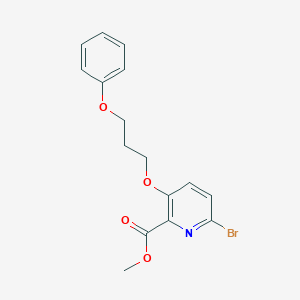

Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate

Vue d'ensemble

Description

“Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate” is a chemical compound that belongs to the class of picolinates1. It is also known as PBML2. This synthetic compound has gained attention in recent years due to its potential therapeutic and industrial applications1. It is a potent insecticide that belongs to the class of pyrethroids2.

Synthesis Analysis

The synthesis analysis of “Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate” is not explicitly mentioned in the search results. However, it is a synthetic compound1, and its synthesis might involve complex chemical reactions.Molecular Structure Analysis

The molecular structure of “Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate” is not explicitly provided in the search results. However, its molecular formula is C16H16BrNO43.Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate” are not detailed in the search results. As a synthetic compound, it is likely involved in various chemical reactions during its synthesis1.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate” are not explicitly mentioned in the search results. However, its molecular weight is 366.213.

Applications De Recherche Scientifique

Supramolecular Complexes and Chiral Polygons

- The reaction of various heteroaryl compounds with chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes has been studied, focusing on the dynamics of noncovalent supramolecular complexes. This research is relevant for understanding the formation of chiral polygons and polyhedra in chemistry (Fuss, Siehl, Olenyuk, & Stang, 1999).

Antioxidant Activity in Marine Algae

- Marine red algae Rhodomela confervoides has been found to contain bromophenols with significant antioxidant activity. These findings suggest potential applications in food preservation and pharmaceuticals as natural antioxidants (Li, Li, Gloer, & Wang, 2011; Li, Li, Gloer, & Wang, 2012).

Photochromic Ruthenium DMSO Complexes

- Research on photochromic compounds like trans- and cis-[Ru(tpy)(Mepic)(dmso)] and cis-[Ru(tpy)(Brpic)(dmso)] has advanced our understanding of efficient energy conversion in these complexes. This research is significant in the field of photochemistry and could inform future developments in solar energy conversion (Rachford, Petersen, & Rack, 2006).

Pyridine Derivatives in Catalysis

- The study of pyridine derivatives as catalysts in reactions like the vapor-phase oxidation of picolines contributes to our understanding of catalysis and reaction mechanisms. This research is pertinent to the development of more efficient and sustainable chemical processes (Takehira, Shishido, Song, Matsushita, Kawabata, & Takaki, 2004; Shishido, Song, Matsushita, Takaki, & Takehira, 2003).

Novel Synthetic Approaches

- The synthesis of tetrahydro-2,7- and -1,6-naphthyridines from 3-bromo-picolines represents a significant advancement in organic synthesis, providing new pathways for the preparation of complex organic compounds (Sierov, Nazarenko, Shvydenko, Shvydenko, & Kostyuk, 2020).

Microwave-Assisted Organic Synthesis

- The development of new microwave-enhanced methods for the rapid demethylation of methyl phenyl ethers demonstrates the potential of microwave-assisted techniques in organic synthesis, providing a more efficient route for the preparation of complex molecules (Fredriksson & Stone-Elander, 2002).

Coordination Chemistry of Hexadentate Ligands

- The synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands with various metal ions contribute to our understanding of coordination chemistry, with implications for the design of new metallopharmaceuticals and catalysts (Comba, Grimm, Orvig, Rück, & Wadepohl, 2016).

Safety And Hazards

The safety and hazards of “Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate” are not explicitly detailed in the search results. However, as a potent insecticide2, it should be handled with care to avoid ingestion, inhalation, and contact with skin, eyes, or clothing4.

Orientations Futures

The future directions of “Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate” are not explicitly mentioned in the search results. However, given its potential therapeutic and industrial applications1, it may be the subject of future research and development efforts.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

methyl 6-bromo-3-(3-phenoxypropoxy)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO4/c1-20-16(19)15-13(8-9-14(17)18-15)22-11-5-10-21-12-6-3-2-4-7-12/h2-4,6-9H,5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISOCDILMRKDWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)OCCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-bromo-3-(3-phenoxypropoxy)picolinate | |

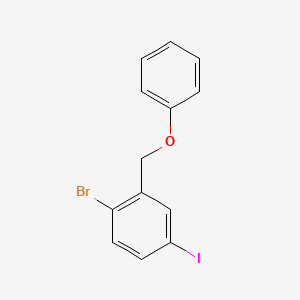

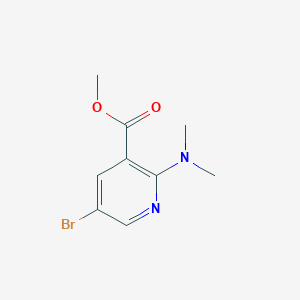

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)

![Methyl trans-4-[(ethylamino)methyl]cyclohexanecarboxylate](/img/structure/B1397839.png)